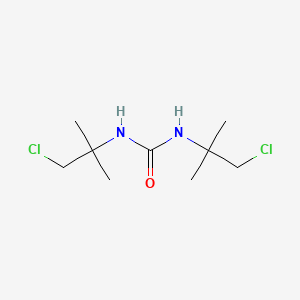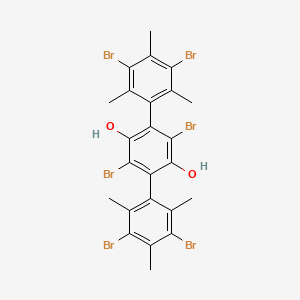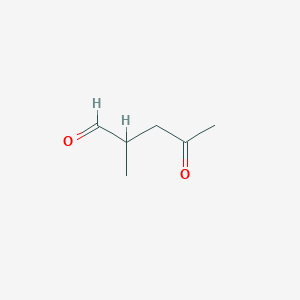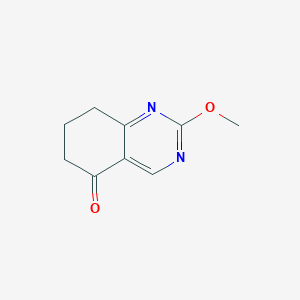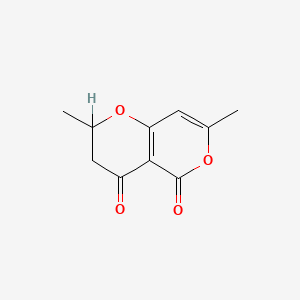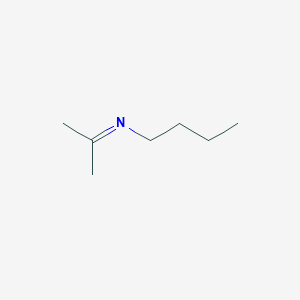
1-Butanamine, N-isopropylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-isopropylidene is an organic compound with the molecular formula C7H15N It is a derivative of butanamine, where the nitrogen atom is bonded to an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanamine, N-isopropylidene can be synthesized through the reaction of butanamine with acetone under acidic conditions. The reaction involves the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions typically include:
Reactants: Butanamine and acetone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-Butanamine, N-isopropylidene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane or ethanol
Major Products:
Oxidation Products: Oximes, nitriles
Reduction Products: Amines
Substitution Products: Various derivatives depending on the substituent introduced
Scientific Research Applications
1-Butanamine, N-isopropylidene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-isopropylidene involves its interaction with specific molecular targets. The imine group in the compound can form reversible covalent bonds with nucleophiles, leading to the formation of various adducts. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
1-Butanamine, N-isopropylidene can be compared with other similar compounds, such as:
Butanamine: The parent compound, which lacks the isopropylidene group.
Isopropylamine: A simpler amine with an isopropyl group attached to the nitrogen atom.
N-Methylbutanamine: A derivative with a methyl group instead of an isopropylidene group.
Uniqueness: this compound is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
6700-95-4 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-butylpropan-2-imine |
InChI |
InChI=1S/C7H15N/c1-4-5-6-8-7(2)3/h4-6H2,1-3H3 |
InChI Key |
CFSQDRBJTRXPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




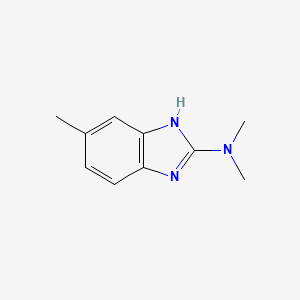

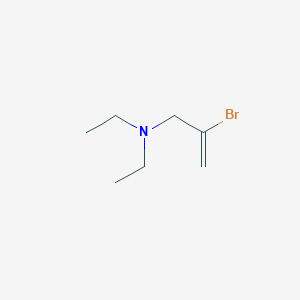
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
